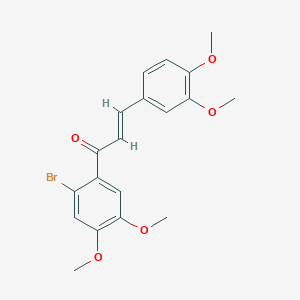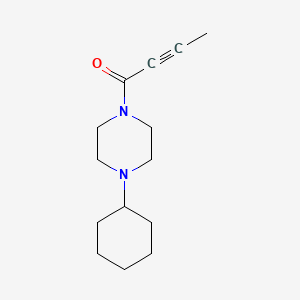![molecular formula C26H25N7O4 B14941590 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures .
化学反応の分析
Types of Reactions
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
科学的研究の応用
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
類似化合物との比較
Similar Compounds
- 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl)phenolate
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
Uniqueness
What sets 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE apart is its unique structural features and the specific functional groups it contains.
特性
分子式 |
C26H25N7O4 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C26H25N7O4/c1-30-23-22(24(36)31(2)26(30)37)33-16-20(18-7-4-3-5-8-18)32(25(33)28-23)14-6-9-21(35)29-27-15-17-10-12-19(34)13-11-17/h3-5,7-8,10-13,15-16,34H,6,9,14H2,1-2H3,(H,29,35)/b27-15+ |
InChIキー |
MUMZQWUSFOXGIE-JFLMPSFJSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC(=O)N/N=C/C4=CC=C(C=C4)O)C5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC(=O)NN=CC4=CC=C(C=C4)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)

![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![Tert-butyl 2-{[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B14941576.png)

![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)
